molecular formula C9H6N2O2 B2999429 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile CAS No. 1207047-49-1

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile

Cat. No. B2999429
CAS RN: 1207047-49-1
M. Wt: 174.159
InChI Key: LYPARQKNQLZAFU-UHFFFAOYSA-N
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Description

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C9H6N2O2 . It has a molecular weight of 174.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 174.16 . The compound’s InChI code is 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2 , which provides information about its molecular structure.

Scientific Research Applications

Nitrile Oxide Cycloaddition Chemistry

Nitrile oxide cycloaddition chemistry, using benzotriazole as a steric auxiliary, has been explored for the synthesis of isoxazoles. Benzotriazole substituents serve as steric auxiliaries, preventing unwanted dimerization of the nitrile oxide to furoxan by-products, demonstrating the potential for controlled synthesis of complex heterocycles (Savage & Wernert, 2005).

Electrophilic Alkenes Reaction

The reaction of secondary nitroalkanes with α,β-unsaturated ketones in the presence of alumina-supported potassium fluoride in acetonitrile yields 4,5-dihydrofurans. This showcases the utility of acetonitrile as a solvent in promoting reactions between electrophilic alkenes and nitroalkanes, leading to the synthesis of heterocyclic compounds with potential applications in various fields (Mélot, Texier-Boullet, & Foucaud, 1988).

Electrochemical Polymerization

Electrochemical polymerization of 2-(thiophen-2-yl)furan in acetonitrile solution containing lithium perchlorate has been investigated, leading to the synthesis of a new hybrid poly(2-(thiophen-2-yl)furan) with enhanced capacitance properties. This research highlights the potential application of furan derivatives in the development of materials for supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).

Antitumor Activities

The utilization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a precursor to various heterocyclic derivatives, including furan derivatives, has been explored for their antitumor activities. This research underscores the potential of furan and isoxazole derivatives in the development of new antitumor agents (Mohareb, Fleita, & Sakka, 2011).

properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPARQKNQLZAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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